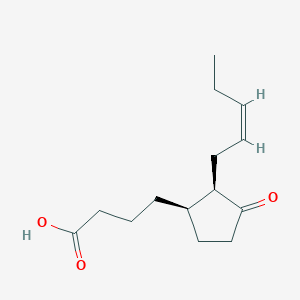
(9R,13R)-1a,1b-dihomo-jasmonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9R,13R)-1a,1b-dihomo-jasmonic acid is a cyclic ketone.
Wissenschaftliche Forschungsanwendungen
Introduction to (9R,13R)-1a,1b-Dihomo-Jasmonic Acid
This compound is a derivative of jasmonic acid, a plant hormone involved in various physiological processes including growth regulation, stress response, and reproductive development. This compound has garnered attention for its potential applications in agriculture and medicine due to its bioactive properties.
Agricultural Applications
This compound has been studied for its role in enhancing plant defense mechanisms. It acts as a signaling molecule that can induce the expression of defense genes in response to biotic and abiotic stresses.
- Pest Resistance : Research indicates that jasmonates, including this compound, can enhance resistance to pests and pathogens by promoting the production of secondary metabolites that deter herbivores and inhibit pathogen growth .
- Stress Tolerance : Studies have shown that this compound can improve tolerance to environmental stresses such as drought and salinity by modulating physiological responses in plants .
Pharmaceutical Applications
The potential medicinal benefits of this compound are being explored in various contexts:
- Anticancer Properties : Preliminary studies suggest that jasmonates may exhibit cytotoxic effects on cancer cell lines. Specifically, this compound has shown promise in inducing apoptosis in certain cancer cells .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
Biotechnology and Synthetic Biology
This compound is also being investigated within synthetic biology frameworks:
- Microbial Production : Advances in biotechnology have enabled the microbial synthesis of jasmonates. The ability to produce this compound through engineered microorganisms could provide a sustainable source for agricultural and pharmaceutical applications .
Flavor and Fragrance Industry
Jasmonates are known to influence the biosynthesis of volatile compounds in plants:
- Flavor Enhancement : The use of this compound can enhance the flavor profiles of various crops by promoting the production of aromatic compounds .
- Fragrance Production : This compound is also explored for its potential use in the fragrance industry due to its role in producing floral scents .
Table 1: Summary of Applications of this compound
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Agriculture | Pest resistance | Induces defense gene expression |
| Stress tolerance | Enhances drought and salinity resistance | |
| Pharmaceuticals | Anticancer properties | Induces apoptosis in cancer cells |
| Anti-inflammatory effects | Potential treatment for inflammatory diseases | |
| Biotechnology | Microbial production | Sustainable synthesis through engineered microbes |
| Flavor & Fragrance | Flavor enhancement | Promotes production of aromatic compounds |
| Fragrance production | Used in fragrance formulations |
Case Study 1: Enhancing Pest Resistance
A study conducted on tomato plants demonstrated that treatment with this compound resulted in increased levels of defensive proteins and secondary metabolites. This led to a significant reduction in pest damage compared to untreated controls.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that this compound induced cell death through apoptosis pathways. The results indicated a dose-dependent response where higher concentrations resulted in greater cytotoxicity.
Eigenschaften
Molekularformel |
C14H22O3 |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
4-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanoic acid |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3-/t11-,12-/m1/s1 |
InChI-Schlüssel |
LVQJNKFFJNUFNY-OPVGQWETSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
Isomerische SMILES |
CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCC(=O)O |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















